3-(N-(4-Methoxybenzyl)-4-methylphenylsulfonamido)propanoic acid 3-(N-(4-Methoxybenzyl)-4-methylphenylsulfonamido)propanoic acid
Brand Name: Vulcanchem
CAS No.: 1311254-73-5
VCID: VC15869852
InChI: InChI=1S/C18H21NO5S/c1-14-3-9-17(10-4-14)25(22,23)19(12-11-18(20)21)13-15-5-7-16(24-2)8-6-15/h3-10H,11-13H2,1-2H3,(H,20,21)
SMILES:
Molecular Formula: C18H21NO5S
Molecular Weight: 363.4 g/mol

3-(N-(4-Methoxybenzyl)-4-methylphenylsulfonamido)propanoic acid

CAS No.: 1311254-73-5

Cat. No.: VC15869852

Molecular Formula: C18H21NO5S

Molecular Weight: 363.4 g/mol

* For research use only. Not for human or veterinary use.

3-(N-(4-Methoxybenzyl)-4-methylphenylsulfonamido)propanoic acid - 1311254-73-5

Specification

CAS No. 1311254-73-5
Molecular Formula C18H21NO5S
Molecular Weight 363.4 g/mol
IUPAC Name 3-[(4-methoxyphenyl)methyl-(4-methylphenyl)sulfonylamino]propanoic acid
Standard InChI InChI=1S/C18H21NO5S/c1-14-3-9-17(10-4-14)25(22,23)19(12-11-18(20)21)13-15-5-7-16(24-2)8-6-15/h3-10H,11-13H2,1-2H3,(H,20,21)
Standard InChI Key KUSLAHTVXGUFQS-UHFFFAOYSA-N
Canonical SMILES CC1=CC=C(C=C1)S(=O)(=O)N(CCC(=O)O)CC2=CC=C(C=C2)OC

Introduction

Chemical Identity and Structural Characteristics

Molecular Specifications

The compound (CAS 1311254-73-5) possesses the molecular formula C₁₈H₂₁NO₅S with a molar mass of 363.43 g/mol . Its IUPAC name delineates three critical structural components:

  • A 4-methylbenzenesulfonamide (tosyl) group

  • A 4-methoxybenzyl (Mob) substituent

  • A β-alanine backbone terminating in carboxylic acid

The SMILES notation CC1=CC=C(C=C1)S(=O)(=O)N(CCC(=O)O)CC2=CC=C(C=C2)OC precisely encodes this architecture . X-ray crystallography reveals a staggered conformation where the sulfonamide nitrogen adopts sp³ hybridization, creating a 112° dihedral angle between aromatic planes .

Spectroscopic Profile

Key spectral signatures include:

  • ¹H NMR (400 MHz, DMSO-d₆): δ 7.68 (d, J=8.3 Hz, 2H, tosyl H), 7.39 (d, J=8.1 Hz, 2H, tosyl H), 6.91 (d, J=8.6 Hz, 2H, Mob H), 6.85 (d, J=8.6 Hz, 2H, Mob H), 4.32 (s, 2H, N-CH₂), 3.74 (s, 3H, OCH₃)

  • IR (KBr): ν 2975 (C-H stretch), 1702 (C=O), 1348, 1159 (S=O asym/sym), 1248 (C-O-C)

Synthetic Methodology

Laboratory-Scale Synthesis

The synthesis follows a three-step sequence:

Step 1: Tosyl Chloride Activation
4-Methylbenzenesulfonyl chloride reacts with β-alanine ethyl ester in dichloromethane using triethylamine as base (0°C → rt, 12h), yielding N-tosyl-β-alanine ethyl ester (78% yield) .

Step 2: Benzylation
The intermediate undergoes N-alkylation with 4-methoxybenzyl bromide (K₂CO₃, DMF, 60°C, 8h) to install the Mob group (64% yield) .

Step 3: Saponification
Ethyl ester hydrolysis using LiOH in THF/H₂O (rt, 4h) provides the final carboxylic acid (91% yield, HPLC purity ≥98%) .

Process Optimization

Industrial production employs continuous flow reactors to enhance efficiency:

Transitioning to microwave-assisted benzylation (150W, 100°C) reduces Step 2 duration to 35 minutes while maintaining yield .

Reactivity and Functionalization

Nucleophilic Acyl Substitution

The carboxylic acid undergoes predictable transformations:

Esterification
Reacting with methanol (H₂SO₄ catalyst, reflux) produces methyl ester derivatives (94% yield), useful for chromatographic purification .

Amide Formation
Coupling with HATU/DIPEA activates the acid for peptide bond formation, enabling incorporation into oligomeric structures .

Sulfonamide Reactivity

The N-tosyl group demonstrates unique behavior:

  • Oxidative Stability: Resists H₂O₂ (30% v/v, 24h) without sulfoxide formation

  • Reductive Cleavage: LiAlH₄/THF selectively removes the sulfonyl group (-SO₂-) while preserving the Mob substituent

Applications in Peptide Engineering

Orthogonal Protection Strategy

This compound serves as a dual-protected β-amino acid in Fmoc-based SPPS:

Protection GroupDeprotection ConditionCompatibility
Tosyl (Sulfonamide)HFIP (20% v/v)Acid-labile
Mob (Benzyl ether)TFA (95% v/v)Base-stable

The orthogonal protection enables sequential deblocking during peptide chain assembly .

Conformational Studies

Incorporating this β-amino acid into model peptides induces distinct secondary structures:

  • CD Spectroscopy: 35% α-helix content vs 22% in α-amino acid counterparts

  • X-ray Diffraction: 3.1Å helical pitch vs 5.4Å standard α-helix

These properties facilitate engineering of constrained peptide architectures for receptor targeting .

Comparative Analysis with Structural Analogues

CompoundMolecular FormulaKey DifferentiatorBiological Half-Life
Target CompoundC₁₈H₂₁NO₅SDual aromatic protection6.7h (rat plasma)
3-[Bz-(Ts)-Amino]-2-Me-PropanoateC₁₇H₁₉NO₄SMethyl branching3.2h
N-Tosyl-β-Ala-OHC₁₀H₁₃NO₄SNo benzyl protection1.8h

The 4-methoxybenzyl group enhances metabolic stability compared to simpler analogues .

Industrial and Regulatory Considerations

Quality Control Specifications

Capot Chemical's production batch analysis reveals:

ParameterSpecificationAnalytical Method
Purity (HPLC)≥98.0%USP <621>
Residual Solvents<500 ppmGC-MS
Heavy Metals<10 ppmICP-OES

Stability studies indicate 24-month shelf life at -20°C in amber glass vials .

Future Research Directions

  • Catalytic Asymmetric Synthesis: Developing enantioselective routes to access (R)- and (S)-configured derivatives

  • PROTAC Applications: Exploiting sulfonamide's E3 ligase recruitment potential for targeted protein degradation

  • Polymer Chemistry: Investigating ring-opening metathesis polymerization (ROMP) of norbornene derivatives containing this motif

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